3,4,5-trimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide
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Overview
Description
3,4,5-Trimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a trimethoxyphenyl group and a tetrahydrobenzo[c]isoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide typically involves multiple steps:
Formation of the Trimethoxybenzoyl Chloride: This step involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride (SOCl₂) to form 3,4,5-trimethoxybenzoyl chloride.
Synthesis of the Tetrahydrobenzo[c]isoxazole Intermediate: This intermediate can be synthesized through a cyclization reaction involving appropriate starting materials such as 2-nitrobenzyl alcohol and a reducing agent like iron powder in acetic acid.
Coupling Reaction: The final step involves the coupling of the 3,4,5-trimethoxybenzoyl chloride with the tetrahydrobenzo[c]isoxazole intermediate in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and stringent quality control measures would be essential to ensure consistency and safety in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro group in the tetrahydrobenzo[c]isoxazole moiety, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).
Major Products
Oxidation: Quinones or carboxylic acids.
Reduction: Amines or hydroxylamines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3,4,5-Trimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and proteins involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly those enzymes involved in metabolic pathways.
Pharmacology: Research into its effects on neurotransmitter systems and potential use as a neuroprotective agent.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which 3,4,5-trimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide exerts its effects involves the inhibition of specific molecular targets such as enzymes and receptors. For example, it may inhibit tubulin polymerization, thereby disrupting microtubule formation and leading to cell cycle arrest in cancer cells. The compound may also interact with neurotransmitter receptors, modulating their activity and providing neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzamide: Lacks the tetrahydrobenzo[c]isoxazole moiety but shares the trimethoxyphenyl group.
N-(4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)benzamide: Lacks the trimethoxy groups but contains the tetrahydrobenzo[c]isoxazole moiety.
3,4,5-Trimethoxyphenethylamine: Contains the trimethoxyphenyl group but differs in the amine linkage.
Uniqueness
3,4,5-Trimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide is unique due to the combination of the trimethoxyphenyl group and the tetrahydrobenzo[c]isoxazole moiety. This dual functionality provides a distinct set of chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-21-13-8-10(9-14(22-2)15(13)23-3)16(20)18-17-11-6-4-5-7-12(11)19-24-17/h8-9H,4-7H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBDSKDZIQYHAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C3CCCCC3=NO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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